molecular formula C9H11ClN2O2 B13042623 Methyl(R)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl

Methyl(R)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl

Cat. No.: B13042623
M. Wt: 214.65 g/mol
InChI Key: DJVYYVGSQRJOHY-MRVPVSSYSA-N
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Description

Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and an amino acid ester moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and ®-2-amino-3-methylpropanoic acid.

    Coupling Reaction: The amino acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Substitution Reaction: The 5-chloropyridine undergoes a nucleophilic substitution reaction with the methyl ester of the amino acid in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl®-2-amino-3-(5-bromopyridin-3-YL)propanoate2hcl: Similar structure with a bromine atom instead of chlorine.

    Methyl®-2-amino-3-(5-fluoropyridin-3-YL)propanoate2hcl: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets compared to its bromine and fluorine analogs.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3/t8-/m1/s1

InChI Key

DJVYYVGSQRJOHY-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=CN=C1)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC(=CN=C1)Cl)N

Origin of Product

United States

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